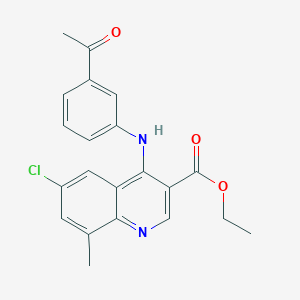

MFCD02363655

Description

MFCD02363655 is a chemical compound identified by its Molecular Design Limited (MDL) number, a unique identifier used for cataloging and referencing in chemical databases. Compounds with similar MDL identifiers (e.g., MFCD00003330, MFCD11044885) often exhibit structural features such as aromatic rings, halogens (e.g., bromine, chlorine), or nitrogen-containing heterocycles, which influence their reactivity and applications .

Properties

IUPAC Name |

ethyl 4-(3-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)8-15(22)10-17(19)20(18)24-16-7-5-6-14(9-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWRTLNRABIFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD02363655” involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD02363655” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific applications in various fields.

Scientific Research Applications

“MFCD02363655” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, “this compound” is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02363655” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares MFCD02363655 with three structurally related compounds based on molecular properties, synthesis methods, and applications. Data are derived from peer-reviewed studies and industrial databases.

Key Observations:

Halogen Influence: Compounds like CAS 1761-61-1 (brominated) and CAS 1046861-20-4 (bromine/chlorine) demonstrate enhanced stability and reactivity in cross-coupling reactions compared to non-halogenated analogs .

Heterocyclic vs. Boron-Based : Nitrogen-containing heterocycles (e.g., CAS 918538-05-3) are preferred in catalysis, while boron-containing compounds (e.g., CAS 1046861-20-4) excel in Suzuki-Miyaura reactions due to their electrophilic boron centers .

Solubility Trends : Chlorinated compounds (e.g., CAS 918538-05-3) exhibit lower aqueous solubility compared to brominated analogs, impacting their bioavailability in pharmaceutical contexts .

Comparison with Functionally Similar Compounds

This compound may share functional roles with the following compounds:

a. CAS 56469-02-4 (MFCD02258901)

- Molecular Formula: C₉H₉NO₂

- Applications: Intermediate in alkaloid synthesis (e.g., isoquinoline derivatives).

- Contrast with this compound : While CAS 56469-02-4 contains a hydroxyl group for hydrogen bonding, halogenated compounds like this compound likely prioritize electrophilic substitution reactions.

b. CAS 918538-05-3 (MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Applications : Ligand for transition-metal catalysis (e.g., Pd-catalyzed C–N bond formation).

- Contrast with this compound : The triazine ring in CAS 918538-05-3 offers π-acceptor properties, whereas this compound’s halogenated structure may favor oxidative addition pathways.

Research Findings and Limitations

Synthetic Challenges : Halogenated compounds like this compound often require stringent reaction conditions (e.g., anhydrous solvents, inert atmospheres) to prevent dehalogenation .

Toxicity Concerns : Brominated analogs (e.g., CAS 1761-61-1) show moderate acute toxicity (H302 warning), necessitating careful handling in industrial settings .

Data Gaps : Structural elucidation and spectroscopic data (e.g., NMR, IR) for this compound are absent in the reviewed literature, limiting direct mechanistic comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.